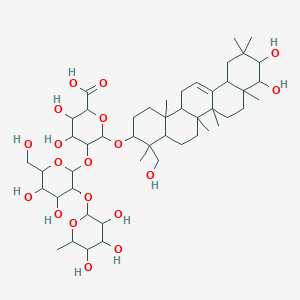
Soyasaponin A3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Soyasaponin A3 is a triterpenoid saponin found in soybeans (Glycine max) and other legumes. It belongs to the oleanane-type triterpenoid saponins and is known for its various biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of soyasaponin A3 involves several enzymatic steps, starting from the precursor β-amyrin. Key enzymes such as cytochrome P450 monooxygenases and glycosyltransferases play crucial roles in the formation of this compound . The synthetic routes typically involve the hydroxylation of β-amyrin followed by glycosylation at specific positions on the aglycone structure .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction from soybean seeds. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate this compound from other saponins and isoflavones .
Chemical Reactions Analysis
Types of Reactions
Soyasaponin A3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while enzymatic hydrolysis employs specific glycosidases.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Hydrolysis: Soyasapogenol A and sugar moieties.
Scientific Research Applications
Chemistry: Used as a natural surfactant and emulsifier due to its amphiphilic nature.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Medicine: Exhibits anti-inflammatory, anti-cancer, and immunomodulatory properties.
Mechanism of Action
Soyasaponin A3 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Modulates the TLR4/MyD88/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Anti-cancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.
Immunomodulatory: Enhances the immune response by regulating the activity of immune cells and cytokine production.
Comparison with Similar Compounds
Soyasaponin A3 is unique among soyasaponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Soyasaponin A1: Shares similar anti-inflammatory properties but differs in its glycosylation pattern.
Soyasaponin A2: Also exhibits anti-inflammatory and anti-cancer activities but has a different sugar moiety attachment.
Soyasaponin I: Known for its anti-inflammatory effects and ability to modulate immune responses.
This compound stands out due to its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for further research and potential therapeutic applications.
Properties
CAS No. |
114077-04-2 |
|---|---|
Molecular Formula |
C48H78O19 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
6-[[9,10-dihydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H78O19/c1-20-27(51)29(53)33(57)40(62-20)66-35-30(54)28(52)23(18-49)63-41(35)67-36-32(56)31(55)34(39(60)61)65-42(36)64-26-12-13-45(5)24(46(26,6)19-50)11-14-48(8)25(45)10-9-21-22-17-43(2,3)37(58)38(59)44(22,4)15-16-47(21,48)7/h9,20,22-38,40-42,49-59H,10-19H2,1-8H3,(H,60,61) |
InChI Key |
NQGDGFITHGCDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















